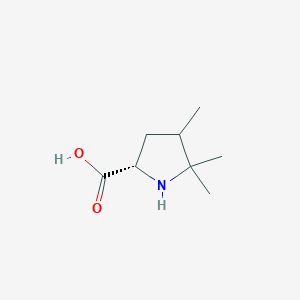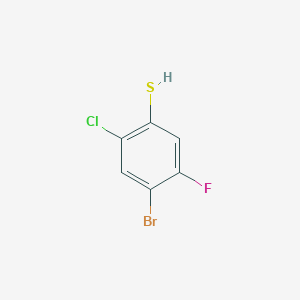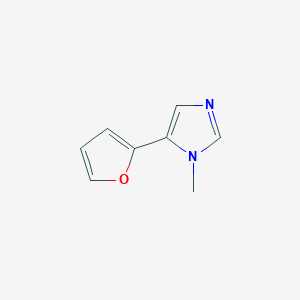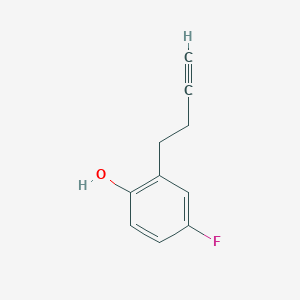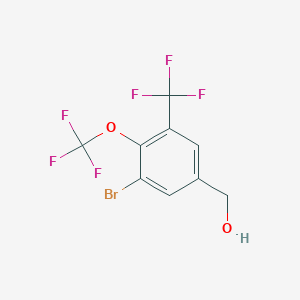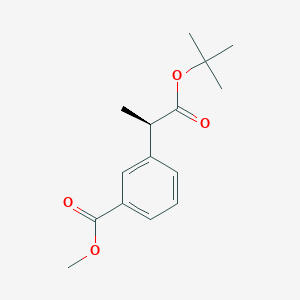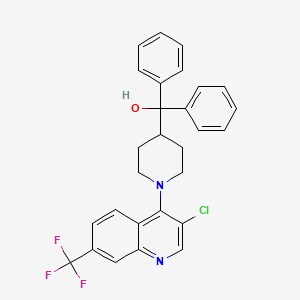
(1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol is a complex organic compound that features a quinoline core substituted with a trifluoromethyl group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the trifluoromethyl and chlorine substituents. The piperidine ring is then attached, and finally, the diphenylmethanol group is introduced. The reactions often require specific catalysts and conditions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could produce a wide range of functionalized quinoline compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its quinoline core is a common motif in many biologically active molecules, and researchers are investigating its effects on various biological targets .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development .
Industry
In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, coatings, and other advanced materials .
Mécanisme D'action
The mechanism of action of (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl and chlorine substituents can enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline core and have well-known biological activities.
Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms are common in medicinal chemistry.
Diphenylmethanol derivatives: These compounds are used in various applications, including as intermediates in organic synthesis.
Uniqueness
What sets (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol apart is its combination of functional groups, which confer unique chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C28H24ClF3N2O |
|---|---|
Poids moléculaire |
496.9 g/mol |
Nom IUPAC |
[1-[3-chloro-7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl]-diphenylmethanol |
InChI |
InChI=1S/C28H24ClF3N2O/c29-24-18-33-25-17-22(28(30,31)32)11-12-23(25)26(24)34-15-13-21(14-16-34)27(35,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17-18,21,35H,13-16H2 |
Clé InChI |
BKXPYRXLAWLMIS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=C5C=CC(=CC5=NC=C4Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)
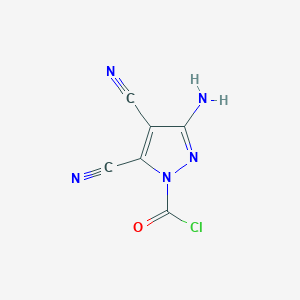
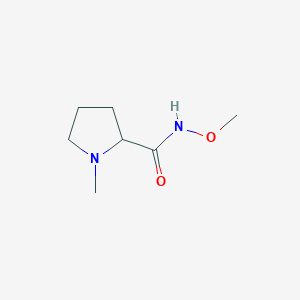
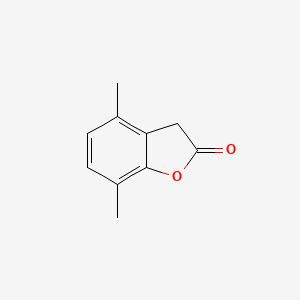

![4-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12865753.png)
